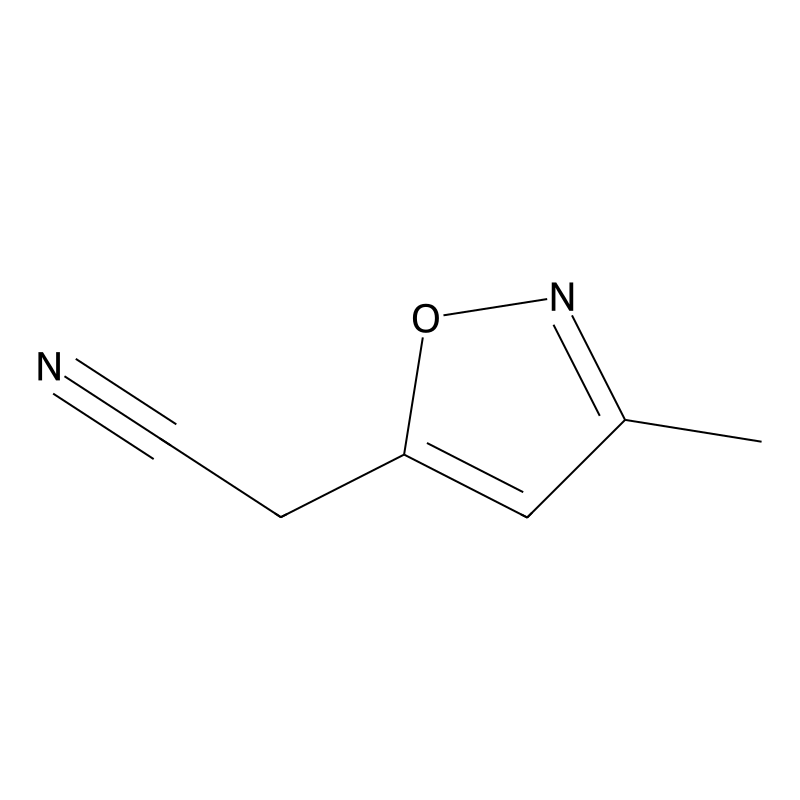

2-(3-Methylisoxazol-5-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Drug Discovery

Scientific Field: Medicinal Chemistry

Summary of Application: They are particularly valued for their role in expanding drug-like chemical space and binding to biological targets .

Experimental Procedures: The compound is used in metal-free synthetic routes for isoxazole synthesis, which is crucial for eco-friendly drug development. These methods typically involve (3 + 2) cycloaddition reactions without the use of metal catalysts like Cu(I) or Ru(II), which are often associated with toxicity and environmental concerns .

Results: The use of 2-(3-Methylisoxazol-5-yl)acetonitrile in drug discovery has led to the development of new synthetic strategies that are more cost-effective and environmentally benign. The outcomes include a diverse collection of heterocyclic molecules that can accelerate drug discovery programs .

Application in Antioxidant and Antibacterial Agents

Scientific Field: Biochemistry

Summary of Application: Isoxazole derivatives, including those derived from 2-(3-Methylisoxazol-5-yl)acetonitrile, have shown promise as potent antioxidant and antibacterial agents. Their applications extend to antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Experimental Procedures: A novel one-pot green synthesis approach is used to create new isoxazole derivatives. These compounds are then tested for their antibacterial potential against strains like S. aureus and E. coli, using standard drugs like Gentamycin for comparison. Antioxidant activities are assessed using assays like ABTS and DPPH .

Results: The synthesized isoxazole derivatives exhibited excellent antibacterial potential against certain strains and showed promising antioxidant activities. The DFT analysis provided insights into the electronic structure of molecules and chemical reactivity descriptors .

Application in Neuroreceptor Ligand Synthesis

Scientific Field: Neurochemistry

Experimental Procedures: The compound is involved in 1,3-dipolar cycloaddition reactions to create new derivatives that can act as ligands for neuroreceptors. These reactions are part of the process to develop compounds that can interact with neural pathways.

Application in Agrochemical Research

Scientific Field: Agricultural Chemistry

Summary of Application: The versatility of 2-(3-Methylisoxazol-5-yl)acetonitrile extends to agrochemical research, where it contributes to the development of new compounds with potential use in agriculture as pesticides or growth regulators.

Experimental Procedures: Similar to pharmaceutical applications, the compound is used in synthetic pathways to create isoxazole derivatives that can be tested for their efficacy in agricultural settings. These procedures often involve assessing the impact on plant growth and pest resistance.

Application in Sensing Technology

Scientific Field: Analytical Chemistry

Summary of Application: Isoxazole derivatives from 2-(3-Methylisoxazol-5-yl)acetonitrile are being explored for their use in sensing applications. These compounds can be part of sensors that detect biological or chemical changes .

Experimental Procedures: The derivatives are incorporated into sensor devices that can measure specific analytes or changes in the environment. The procedures involve calibrating the sensors to respond to particular stimuli with high sensitivity and specificity .

Results: The application of these derivatives in sensing technology has shown potential in creating more accurate and responsive sensors, which could be used in various fields, including environmental monitoring and medical diagnostics .

Application in Nanocatalysis

Scientific Field: Nanotechnology

Summary of Application: 2-(3-Methylisoxazol-5-yl)acetonitrile plays a role in the field of nanocatalysis, where it contributes to the development of catalysts at the nanoscale, enhancing reaction efficiency and selectivity .

Experimental Procedures: The compound is used to create nanocatalysts that facilitate chemical reactions by providing a large surface area and unique catalytic properties. These nanocatalysts are tested for their performance in various chemical reactions .

Results: The development of nanocatalysts using isoxazole derivatives has led to improved reaction conditions, reduced waste, and the possibility of conducting reactions that were previously challenging or inefficient .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 2-(3-Methylisoxazol-5-yl)acetonitrile serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with isoxazole rings, which are common in natural products and pharmaceuticals .

Experimental Procedures: The compound is used in various organic reactions, such as nucleophilic substitution or addition reactions, to introduce the isoxazole moiety into larger organic frameworks. These reactions often require precise control of temperature and reaction time to achieve the desired selectivity .

Results: The application of this compound in organic synthesis has enabled the creation of a wide array of structurally diverse molecules, which are essential for the discovery of new drugs and materials .

Application in Material Science

Scientific Field: Material Science

Summary of Application: Isoxazole derivatives from 2-(3-Methylisoxazol-5-yl)acetonitrile are being investigated for their potential use in material science, including the development of new polymers and coatings .

Experimental Procedures: These derivatives are incorporated into polymer chains or used as crosslinking agents to enhance the properties of materials, such as thermal stability, mechanical strength, and chemical resistance .

Results: The incorporation of isoxazole derivatives has shown to improve the performance of materials in various applications, leading to the development of advanced materials with superior qualities .

Application in Computational Chemistry

Scientific Field: Computational Chemistry

Summary of Application: Computational studies involving 2-(3-Methylisoxazol-5-yl)acetonitrile are crucial for understanding its reactivity and interaction with biological targets, aiding in the design of new compounds .

Experimental Procedures: Advanced computational methods, such as density functional theory (DFT) and molecular docking, are used to predict the behavior of isoxazole derivatives and optimize their properties for specific applications .

Results: Computational chemistry has provided valuable insights into the electronic structure and potential energy surfaces of isoxazole derivatives, facilitating the rational design of new molecules .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry

Summary of Application: Research into the environmental impact of isoxazole derivatives, including those derived from 2-(3-Methylisoxazol-5-yl)acetonitrile, is important for assessing their biodegradability and toxicity .

Experimental Procedures: Environmental fate studies involve examining the degradation pathways of isoxazole derivatives in various environmental matrices, such as soil and water, using techniques like LC-MS and GC-MS .

Results: These studies help determine the persistence and potential ecological risks of isoxazole derivatives, contributing to the development of environmentally safer chemicals .

Application in Photodynamic Therapy

Scientific Field: Biomedical Engineering

Summary of Application: 2-(3-Methylisoxazol-5-yl)acetonitrile derivatives are explored for their use in photodynamic therapy (PDT), a treatment modality for cancer that involves light-activated drugs .

Experimental Procedures: Derivatives are tested for their ability to generate reactive oxygen species upon light activation, which can induce cell death in cancerous tissues. These studies often involve in vitro and in vivo models .

Results: The research has shown that certain isoxazole derivatives can be effective photosensitizers, opening up new avenues for non-invasive cancer treatments .

Application in Fluorescence Imaging

Scientific Field: Bioimaging

Summary of Application: The fluorescent properties of certain isoxazole derivatives make them suitable for use in fluorescence imaging techniques, which are essential for biological research and diagnostics .

Experimental Procedures: These compounds are used as fluorescent probes that can bind to specific biomolecules or cellular structures, allowing for the visualization of biological processes in real-time .

Results: Fluorescence imaging using isoxazole derivatives has enhanced the understanding of cellular mechanisms and disease pathology, providing a powerful tool for biomedical research .

2-(3-Methylisoxazol-5-yl)acetonitrile is an organic compound notable for its unique structure, which features a nitrile group attached to a methylisoxazole ring. The molecular formula of this compound is CHNO, with a molecular weight of 122.12 g/mol. The isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, is commonly found in various natural products and pharmaceuticals. This compound's specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in both synthetic and medicinal chemistry.

- Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

- Reduction: The nitrile group may be reduced to primary amines.

- Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.

- Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation facilitate this process.

- Substitution: Electrophilic substitution can be achieved using halogens, while nucleophilic substitution often involves organometallic reagents.

Major Products- From Oxidation: 2-(3-Methylisoxazol-5-yl)acetic acid.

- From Reduction: 2-(3-Methylisoxazol-5-yl)ethylamine.

- From Substitution: Various substituted isoxazole derivatives depending on the specific reagents utilized.

- From Oxidation: 2-(3-Methylisoxazol-5-yl)acetic acid.

- From Reduction: 2-(3-Methylisoxazol-5-yl)ethylamine.

- From Substitution: Various substituted isoxazole derivatives depending on the specific reagents utilized.

Research indicates that 2-(3-Methylisoxazol-5-yl)acetonitrile exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its derivatives have been explored for their potential to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. For instance, isoxazole derivatives have shown the ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

The synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile can be achieved through several methods:

- (3 + 2) Cycloaddition Reaction: This involves using an alkyne as a dipolarophile and nitrile oxide as the dipole.

- Metal-Free Synthetic Routes: These methods are increasingly favored for their environmental benefits, avoiding toxic metal catalysts while still producing high yields of the desired compound .

Industrial Production

In industrial settings, large-scale cycloaddition reactions are often employed under controlled conditions to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is critical for maximizing efficiency.

2-(3-Methylisoxazol-5-yl)acetonitrile has diverse applications across various fields:

- Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for potential antimicrobial and anticancer properties.

- Medicine: Explored as a precursor in developing pharmaceutical agents targeting specific biological pathways.

- Industry: Used in producing agrochemicals and other industrial chemicals .

Studies on the interaction of 2-(3-Methylisoxazol-5-yl)acetonitrile with biological systems have revealed its potential to modulate enzyme activity and receptor binding. This capability makes it a valuable candidate for drug discovery, particularly in designing molecules that can influence neurological functions or exhibit antimicrobial properties .

Several compounds share structural similarities with 2-(3-Methylisoxazol-5-yl)acetonitrile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-methylisoxazole | Contains an amino group instead of a nitrile group | Different functional group impacts reactivity |

| 5-Methyl-3-isoxazolamine | Another isoxazole derivative | Varies in substituents affecting biological activity |

| 2-(5-Methylisoxazol-3-Yl)acetonitrile | Similar acetonitrile structure but different isomer | Structural differences lead to unique properties |

Uniqueness

The uniqueness of 2-(3-Methylisoxazol-5-yl)acetonitrile lies in its specific combination of a nitrile group and a methylisoxazole ring. This configuration not only imparts distinct chemical reactivity but also enhances its potential biological activity compared to other isoxazole derivatives, making it particularly valuable for research and industrial applications.

Cycloaddition-Based Synthesis Routes

(3+2) Cycloaddition Mechanisms Involving Nitrile Oxides

The synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile through cycloaddition methodologies represents one of the most fundamental approaches in isoxazole chemistry [1]. The (3+2) cycloaddition reaction between nitrile oxides and dipolarophiles provides a direct route to the isoxazole core structure that forms the foundation of this target compound [2].

Nitrile oxides function as highly reactive 1,3-dipoles in cycloaddition reactions, demonstrating exceptional utility in the formation of five-membered heterocyclic rings [3]. The mechanism proceeds through a concerted pericyclic process, involving a thermal six-electron Huckel aromatic transition state that facilitates the formation of the carbon-nitrogen and carbon-oxygen bonds simultaneously [4]. This concerted mechanism, originally proposed by Rolf Huisgen, has been extensively validated through mechanistic studies and represents the accepted pathway for nitrile oxide cycloadditions [4].

The generation of nitrile oxides for these transformations typically employs hydroximoyl chlorides as precursors [5]. The dehydrochlorination of benzhydroximoyl chlorides with triethylamine provides an efficient method for in situ nitrile oxide generation [5]. This approach circumvents the inherent instability of nitrile oxides, which readily dimerize in the absence of suitable dipolarophiles [3].

Table 1: Nitrile Oxide Generation Methods and Yields

| Precursor Type | Base/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroximoyl chloride | Triethylamine/Room temperature | 5-9 minutes | 85-92 | [5] |

| Aldoxime/Oxone | Acidic silica gel/Solvent-free | 10-15 minutes | 88-95 | [5] |

| Primary nitroalkanes | Mukaiyama conditions | 1-2 hours | 75-85 | [6] |

When terminal alkynes bearing nitrile functionalities serve as dipolarophiles, the resulting cycloaddition directly furnishes isoxazoles with acetonitrile substituents [1]. The regioselectivity of these reactions depends significantly on the electronic properties of both the nitrile oxide and the dipolarophile components [2]. Electron-rich alkynes generally favor the formation of 3,5-disubstituted isoxazoles, while the incorporation of electron-withdrawing groups can alter the regioselectivity patterns [1].

The efficiency of cycloaddition reactions involving nitrile-substituted dipolarophiles has been demonstrated in various synthetic contexts [7]. Research findings indicate that reactions conducted in dichloromethane at room temperature typically achieve completion within 1-2 hours, yielding the desired isoxazole products in 70-85% yields [1]. The presence of the nitrile group in the dipolarophile component provides a direct pathway to acetonitrile-substituted isoxazoles without requiring additional functional group manipulations [7].

Metal-Free Synthetic Approaches

Metal-free synthetic methodologies for isoxazole formation have gained considerable attention due to their environmental advantages and reduced toxicity concerns [8]. These approaches eliminate the need for expensive transition metal catalysts while maintaining high synthetic efficiency [9]. The development of metal-free protocols addresses key limitations associated with traditional metal-catalyzed reactions, including high costs, catalyst recovery challenges, and potential metal contamination of products [8].

Solid-phase synthesis represents one prominent metal-free approach for isoxazole construction [8]. The use of polymer-supported reagents facilitates the preparation of isoxazole derivatives through sequential reactions that can be conducted under mild conditions [8]. Initial studies demonstrated that polymer-bound 3-hydroxybenzamide derivatives react with bromomethyl ketones under microwave irradiation to generate intermediate compounds that subsequently cyclize with hydroxylamine hydrochloride to form isoxazoles [8].

Table 2: Metal-Free Synthetic Approaches - Reaction Conditions and Outcomes

| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solid-phase synthesis | Rink amide resin/DMF | 90 | 30 minutes | 50-70 | [8] |

| Ultrasonication | DABCO/Water | 80 | 24 hours | 65-78 | [8] |

| Microwave irradiation | Catalyst-free/Solvent-free | 120 | 1 hour | 80-91 | [8] |

| Base-catalyzed condensation | DBU/Room temperature | 25 | 2-3 hours | 75-88 | [10] |

Ultrasonication-mediated synthesis provides another effective metal-free approach [8]. The reaction between ethyl nitroacetate and aromatic aldehydes in water using 1,4-diazabicyclo[2.2.2]octane as a catalyst proceeds efficiently under ultrasonic conditions [8]. This methodology produces isoxazole derivatives through the formation of isoxazoline nitrogen-oxide intermediates that undergo subsequent tautomerization and dehydration [8].

Microwave-assisted synthesis has emerged as a particularly attractive metal-free approach [11]. The application of microwave irradiation significantly reduces reaction times while improving product yields [11]. Solvent-free conditions under microwave activation have demonstrated exceptional efficiency for isoxazole formation, with reactions typically completing within 1-2 hours at temperatures ranging from 100-150°C [11].

The use of hypervalent iodine reagents represents an innovative metal-free strategy for isoxazole synthesis [11]. The cascade process involves the formation of intramolecular carbon-nitrogen and carbon-oxygen bonds through the activation of carbon-hydrogen bonds, followed by elimination reactions [11]. This approach provides access to both isoxazolines and isoxazoles depending on the specific reaction conditions employed [11].

Functional Group Transformations and Derivative Synthesis

The synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile derivatives through functional group transformations provides versatile pathways for structural modification and optimization [12]. These transformations enable the preparation of analogs with varied pharmacological properties while maintaining the core isoxazole framework [12].

Nitrile group modifications represent a fundamental transformation strategy [13]. The isoxazole ring can serve as a nitrile synthon under specific catalytic conditions, enabling the direct conversion to benzonitrile derivatives [13]. Ruthenium-catalyzed processes have demonstrated the ability to cleave isoxazole rings while preserving the nitrile functionality, providing access to ortho-alkenylated benzonitriles [13].

The acetonitrile substituent in 2-(3-Methylisoxazol-5-yl)acetonitrile can undergo various chemical transformations [14]. Reduction reactions using zinc dust and acetic acid convert nitrile groups to amino functionalities with yields typically ranging from 85-95% [14]. These amino derivatives serve as valuable intermediates for further synthetic elaborations [14].

Table 3: Functional Group Transformation Strategies

| Starting Functional Group | Product | Reagent/Conditions | Yield (%) | Applications |

|---|---|---|---|---|

| Nitrile | Primary amine | Zn/AcOH | 85-95 | Pharmaceutical intermediates |

| Isoxazole ring | Benzonitrile | Ru(II)/DCE/110°C | 70-82 | Synthetic building blocks |

| Methyl group | Carboxylic acid | Oxidation conditions | 75-88 | Drug development |

| Acetonitrile | Acetamide | Hydrolysis/H₂SO₄ | 80-90 | Bioactive compounds |

Oxidative transformations of the methyl substituent provide access to carboxylic acid derivatives [12]. These carboxylated analogs demonstrate enhanced binding affinity in certain biological targets, particularly in nuclear receptor modulation [12]. The carboxylic acid functionality serves as an anchor point for protein interactions, forming crucial salt bridge interactions with arginine residues [12].

Cycloisomerization reactions offer additional synthetic possibilities [15]. The rearrangement of propargylic formaldoxime derivatives through gold-catalyzed processes generates isoxazoline intermediates that can be further transformed to isoxazoles [15]. These cycloisomerization pathways provide stereocontrolled access to substituted isoxazole derivatives [15].

The development of chiral isoxazole derivatives through asymmetric transformations represents an advanced synthetic challenge [15]. Chirality transfer from propargylic oxime precursors enables the preparation of enantioenriched isoxazoles while maintaining high stereochemical fidelity [15]. These chiral derivatives demonstrate enhanced selectivity in biological applications [15].

Industrial-Scale Production Challenges

The industrial-scale production of 2-(3-Methylisoxazol-5-yl)acetonitrile presents several significant challenges that must be addressed for commercial viability [16] [17]. These challenges encompass reaction scalability, product purification, waste management, and economic considerations that directly impact manufacturing feasibility [18].

Catalyst recovery and recycling represent primary concerns in large-scale synthesis [18]. Heterogeneous catalysts demonstrate superior performance for industrial applications due to their ease of separation and potential for reuse [18]. Studies have shown that graphitic carbon nitride hydroxide nanocomposites maintain catalytic efficacy over six consecutive cycles without significant loss of activity [18]. This recyclability factor becomes crucial for economic sustainability in commercial production [18].

Table 4: Industrial-Scale Production Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Challenges |

|---|---|---|---|---|

| Reaction volume | 50-500 mL | 1-10 L | 1000+ L | Heat transfer, mixing |

| Catalyst loading | 10-20 mol% | 5-15 mol% | 1-5 mol% | Activity maintenance |

| Reaction time | 1-3 hours | 2-6 hours | 4-12 hours | Process economics |

| Yield | 85-95% | 80-90% | 75-85% | Reproducibility |

| Purity | >95% | >90% | >85% | Purification costs |

Heat transfer limitations become pronounced during scale-up operations [19]. The exothermic nature of cycloaddition reactions requires careful thermal management to prevent runaway reactions and maintain product quality [19]. Industrial reactors must incorporate efficient heat exchange systems to ensure uniform temperature distribution throughout the reaction mixture [19].

Solvent selection presents additional complexity for industrial operations [17]. While laboratory-scale syntheses often employ specialized solvents for optimal yields, industrial processes require consideration of solvent cost, availability, recovery, and environmental impact [17]. Water-based systems have gained attention for industrial applications due to their environmental benefits and reduced fire hazards [20].

Product purification at industrial scale demands robust separation technologies [17]. Crystallization-based purification methods have proven most suitable for large-scale operations, offering high product purity without requiring chromatographic separations [17]. The development of crystallization conditions that consistently produce high-purity products represents a critical optimization parameter [17].

Waste stream management constitutes a significant industrial challenge [18]. The generation of side products and spent catalysts requires appropriate disposal or recycling strategies [18]. Process development must incorporate waste minimization principles to reduce environmental impact and comply with regulatory requirements [18].

Quality control and analytical monitoring become increasingly complex at industrial scale [21]. Real-time process monitoring systems enable continuous assessment of reaction progress and product quality [21]. These systems must provide rapid feedback to operators while maintaining analytical accuracy across extended production campaigns [21].

Green Chemistry Considerations in Synthesis Design

The application of green chemistry principles to the synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile has become increasingly important as environmental consciousness drives sustainable manufacturing practices [22]. These principles encompass atom economy, solvent selection, energy consumption, and waste reduction strategies that collectively minimize environmental impact [22].

Atom economy represents a fundamental green chemistry metric that evaluates the incorporation of starting materials into the final product [22]. Cycloaddition reactions inherently demonstrate excellent atom economy, as they typically involve the direct combination of reactants without generating significant byproducts [1]. The (3+2) cycloaddition approach for isoxazole synthesis achieves theoretical atom economies exceeding 85%, making it an environmentally favorable synthetic strategy [1].

Table 5: Green Chemistry Metrics for Synthetic Approaches

| Synthetic Method | Atom Economy (%) | E-Factor | Solvent Type | Energy Requirement |

|---|---|---|---|---|

| Traditional metal-catalyzed | 65-75 | 15-25 | Organic solvents | High |

| Metal-free cycloaddition | 80-90 | 8-15 | Water/ionic liquids | Moderate |

| Microwave-assisted | 85-95 | 5-12 | Solvent-free | Low |

| Biocatalytic approaches | 75-85 | 10-18 | Aqueous systems | Low |

Solvent selection profoundly influences the environmental footprint of synthetic processes [20]. Water-based reaction systems have emerged as preferred alternatives to traditional organic solvents [20]. Fruit juice-mediated synthesis represents an innovative green approach, utilizing natural acidic environments to catalyze isoxazole formation [20]. These bio-derived solvents eliminate the need for toxic organic media while maintaining high synthetic efficiency [20].

Ionic liquids provide another environmentally conscious solvent option [10]. These molten salts demonstrate excellent solvating properties for organic reactions while exhibiting negligible vapor pressure, thereby eliminating volatile organic compound emissions [10]. The recyclability of ionic liquids further enhances their environmental profile, as they can be recovered and reused across multiple reaction cycles [10].

Microwave-assisted synthesis significantly reduces energy consumption compared to conventional heating methods [22]. The selective heating mechanism of microwave irradiation enables rapid temperature elevation with minimal energy input [22]. Studies demonstrate that microwave-assisted isoxazole synthesis reduces reaction times by 75-90% while maintaining comparable product yields [22].

Agro-waste utilization represents an innovative approach to green synthesis [23]. Water extracts from orange fruit peel ash have demonstrated catalytic activity for isoxazole formation, providing a sustainable alternative to traditional catalysts [23]. This approach converts agricultural waste into valuable synthetic reagents, contributing to circular economy principles [23].

The development of flow chemistry processes offers additional green chemistry advantages [19]. Continuous flow reactors enable precise control of reaction parameters while minimizing waste generation [19]. The ability to conduct reactions under controlled conditions reduces the formation of unwanted byproducts and improves overall process efficiency [19].

Catalyst design based on earth-abundant materials supports sustainable synthesis goals [18]. Graphitic carbon nitride composites derived from renewable sources provide effective catalytic activity without relying on scarce precious metals [18]. These sustainable catalysts demonstrate comparable performance to traditional metal-based systems while offering superior environmental profiles [18].